molecular formula C14H9BrN2O2 B8442574 6-Bromo-3-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline-2,4-dione

6-Bromo-3-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline-2,4-dione

Cat. No.: B8442574
M. Wt: 317.14 g/mol
InChI Key: CUULBZGXHNPRKU-UHFFFAOYSA-N
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Description

6-Bromo-3-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline-2,4-dione is a useful research compound. Its molecular formula is C14H9BrN2O2 and its molecular weight is 317.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H9BrN2O2

Molecular Weight

317.14 g/mol

IUPAC Name

6-bromo-3-pyridin-3-yl-1H-quinoline-2,4-dione

InChI

InChI=1S/C14H9BrN2O2/c15-9-3-4-11-10(6-9)13(18)12(14(19)17-11)8-2-1-5-16-7-8/h1-7,12H,(H,17,19)

InChI Key

CUULBZGXHNPRKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2C(=O)C3=C(C=CC(=C3)Br)NC2=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Into a 100-mL round-bottom flask was placed a solution of methyl 5-bromo-2-[2-(pyridin-3-yl)acetamido]benzoate (3 g, 7.73 mmol, 1.00 equivalent, purity 90%, Intermediate 51, step a) in tetrahydrofuran (30 mL). A 2.38 M solution of MeONa in MeOH (freshly prepared by dissolving 2.74 g of Na in 50 mL of anhydrous MeOH solution, 11.7 mL, 27.85 mmol, 4.00 equivalents) was then added. The resulting solution was stirred overnight at 20° C., and the precipitate was collected by filtration to give the title compound as a white solid.
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Intermediate 51
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solution
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MeONa
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Na
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2.74 g
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50 mL
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30 mL
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Synthesis routes and methods II

Procedure details

Into a 100-mL round-bottom flask, was placed a solution of methyl 5-bromo-2-[2-(pyridin-3-yl)acetamido]benzoate (3 g, 7.73 mmol, Intermediate 10: step a) and MeONa (11.7 mL, 31 mmol, 2.64 M in MeOH) in tetrahydrofuran (30 mL). The resulting solution was stirred overnight at 20° C. The solids were collected by filtration and washed with water (3×5 mL). The solids were dried under vacuum to provide the title compound as a white solid.
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Intermediate 10
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MeONa
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11.7 mL
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30 mL
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